molecular formula C9H15ClN4 B15130701 2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride

2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride

Cat. No.: B15130701
M. Wt: 214.69 g/mol
InChI Key: VEWPBEMXTJSOBX-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride is a chemical compound with the molecular formula C9H14N4·HCl It is a derivative of pyrazine and piperazine, which are both heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride typically involves the reaction of 2-methyl-3-chloropyrazine with piperazine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the pyrazine ring.

    Substitution: Substituted pyrazine derivatives with different functional groups.

Scientific Research Applications

2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance the binding affinity of the compound to its target, leading to increased biological activity. The pyrazine ring can participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrazine: A simpler derivative of pyrazine with similar chemical properties.

    3-(Piperazin-1-yl)pyrazine: A related compound with a similar structure but lacking the methyl group.

    2-Methyl-3-(piperidin-1-yl)pyrazine: A compound with a piperidine ring instead of a piperazine ring.

Uniqueness

2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride is unique due to the presence of both the methyl group and the piperazine ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15ClN4

Molecular Weight

214.69 g/mol

IUPAC Name

2-methyl-3-piperazin-1-ylpyrazine;hydrochloride

InChI

InChI=1S/C9H14N4.ClH/c1-8-9(12-3-2-11-8)13-6-4-10-5-7-13;/h2-3,10H,4-7H2,1H3;1H

InChI Key

VEWPBEMXTJSOBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1N2CCNCC2.Cl

Origin of Product

United States

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